6-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-(2,5-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with dimethoxyphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the dimethoxyphenyl and methylphenyl groups. These reactions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and other transition metal catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(2,5-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 6-(2,5-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and are studied for their therapeutic potential.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are of interest in medicinal chemistry.
Uniqueness
6-(2,5-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and methylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23N3O4 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H23N3O4/c1-14-6-8-15(9-7-14)21-20-18(24(2)23(28)25(3)22(20)27)13-26(21)17-12-16(29-4)10-11-19(17)30-5/h6-13H,1-5H3 |
InChI Key |
KJYLZPXHKIWBID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CN2C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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